Bienvenue dans la boutique en ligne BenchChem!

Psalmopeotoxin-2

Antimalarial potency P. falciparum IC50 Peptide structure-activity

Psalmopeotoxin-2 (PcFK2; U2‑theraphotoxin‑Pc1a), a 28‑residue peptide bearing three disulfide bridges of the Inhibitor Cystine Knot (ICK/knottin) superfamily, is isolated from the venom of the Trinidad chevron tarantula *Psalmopoeus cambridgei*. The peptide displays in vitro antiplasmodial activity against the intra‑erythrocytic stage of *Plasmodium falciparum* with a reported IC₅₀ of 1.15 ± 0.95 µM.

Molecular Formula
Molecular Weight
Cat. No. B1576743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsalmopeotoxin-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Psalmopeotoxin-2 (PcFK2) – Antimalarial Peptide Procurement & Selection Guide


Psalmopeotoxin-2 (PcFK2; U2‑theraphotoxin‑Pc1a), a 28‑residue peptide bearing three disulfide bridges of the Inhibitor Cystine Knot (ICK/knottin) superfamily, is isolated from the venom of the Trinidad chevron tarantula *Psalmopoeus cambridgei* [1]. The peptide displays in vitro antiplasmodial activity against the intra‑erythrocytic stage of *Plasmodium falciparum* with a reported IC₅₀ of 1.15 ± 0.95 µM [1]. Its compact ICK scaffold confers exceptional chemical and thermal resilience, making it a robust tool compound for antimalarial drug discovery and mechanistic studies [2].

Why Generic Antimalarial Peptide Substitution Fails – Psalmopeotoxin-2 Procurement Rationale


Interchanging antimalarial peptides without structural and pharmacological validation carries risk: even closely related ICK‑family members display divergent target engagement, off‑target binding, and biophysical stability profiles [1][2]. Psalmopeotoxin‑2 distinguishes itself from its co‑isolated congener Psalmopeotoxin‑1 (PcFK1) and from widely studied antimicrobial peptides (e.g., dermaseptins, magainins) through quantifiable differences in potency, erythrocyte adsorption, cytotoxic selectivity, and predicted molecular target affinity [3]. Generic substitution therefore risks losing both the favorable selectivity window and the validated target‑interaction fingerprint that make PcFK2 the preferred scaffold for antimalarial lead optimization and parasitology research.

Psalmopeotoxin-2 Quantitative Differentiation Evidence Guide


Elevated Antiplasmodial Potency of Psalmopeotoxin-2 Versus Psalmopeotoxin-1

In the same intra‑erythrocytic P. falciparum growth‑inhibition assay, Psalmopeotoxin‑2 (PcFK2) exhibited superior potency relative to its closest co‑isolated analog, Psalmopeotoxin‑1 (PcFK1). The IC₅₀ of PcFK2 was 1.15 ± 0.95 µM, compared with 1.59 ± 1.15 µM for PcFK1 [1]. This represents an approximately 28% lower mean IC₅₀ for the target compound, translating to more potent parasite killing at equivalent molar concentrations.

Antimalarial potency P. falciparum IC50 Peptide structure-activity

Selective Binding to Infected Erythrocytes – Psalmopeotoxin-2 Avoids Non‑Specific Adsorption

A critical differentiator is erythrocyte‑binding specificity: while PcFK1 adsorbs strongly to uninfected erythrocytes, PcFK2 does not [1]. This differential adsorption profile indicates that PcFK2 interacts preferentially with infected erythrocytes, reducing non‑specific sequestration and potential off‑target effects in whole‑blood or in vivo settings.

Erythrocyte binding specificity Off-target adsorption Infected-cell selectivity

Superior Biophysical and Antiplasmodial Profile of Psalmopeotoxin-2 in Head‑to‑Head Synthesis Studies

In a systematic synthesis and biophysical comparison of wild‑type and disulfide‑mutant psalmopeotoxins against the multi‑drug‑resistant K1 strain of P. falciparum, PcFK2 displayed more favorable biophysical characteristics (Far‑UV CD‑derived secondary structure integrity and fluorescence‑based conformational stability) and superior antiplasmodial activity than PcFK1 [1]. The study concluded that PcFK2 is the better candidate for stability and bioactivity optimization.

Biophysical characterization Disulfide-bond stability Anti‑malarial scaffold optimization

High Affinity for PFI1625c Metalloprotease – Psalmopeotoxin-2 Among Top 4 of 20 Screened Antimalarial Peptides

In a computational screening of 20 selected antimalarial peptides against the P. falciparum metalloprotease PFI1625c, only four peptides – Dermaseptin S3, Cyclosporin A, Angiotensin II, and PcFK2 – demonstrated high binding affinity, with a strong correlation (R = 0.921) between docking‑derived affinity scores and experimentally measured IC₅₀ values [1]. PcFK2 was thus identified among the elite subset with validated in silico‑to‑in vitro concordance.

Molecular docking PFI1625c target Computational target prediction

Negligible Mammalian Cytotoxicity and Hemolysis – A Favorable in Vitro Selectivity Window

Psalmopeotoxin-2 demonstrates an excellent selectivity window: it exhibits no significant hemolytic activity at 10 µM and no cytotoxicity against human epithelial cells at concentrations up to 20 µM – a concentration approximately 17‑fold above its antiplasmodial IC₅₀ [1][2]. Additionally, it lacks antibacterial, antifungal, and neuromuscular inhibitory activity, confirming target‑class selectivity restricted to Plasmodium‑infected erythrocytes [2].

Cytotoxicity Hemolysis Selectivity index

ICK‑Scaffold Hyperstability – A Procurement‑Relevant Stability Advantage of Psalmopeotoxin-2

Psalmopeotoxin-2 belongs to the Inhibitor Cystine Knot (ICK) superfamily, characterized by a cystine‑knotted core that confers exceptional resistance to thermal denaturation, proteolytic degradation, and chemical denaturants [1]. While a specific Tm for PcFK2 has not been published, the closely related PcFK1 (sharing the identical ICK fold) has been shown via molecular dynamics simulations to maintain structural integrity at elevated temperatures [2]. This scaffold‑level hyperstability is a class‑wide feature of ICK peptides and stands in contrast to linear antimicrobial peptides (e.g., magainins, dermaseptins) that lack the knotted topology and are typically more susceptible to proteolysis [3].

Peptide stability ICK scaffold Disulfide-bond resilience

Best Research & Industrial Application Scenarios for Psalmopeotoxin-2 Procurement


Antimalarial Drug Discovery Lead Optimization & Structure–Activity Relationship (SAR) Campaigns

With a directly measured IC₅₀ of 1.15 µM against P. falciparum, validated target engagement with PFI1625c, and superior biophysical stability relative to PcFK1, Psalmopeotoxin-2 serves as an ideal starting scaffold for medicinal chemistry optimization and SAR exploration [1][2]. Its resistance to non‑specific erythrocyte adsorption ensures that SAR readouts are not confounded by sequestration artifacts, a critical advantage over PcFK1.

In Vitro Parasitology and Mechanism‑of‑Action Studies Requiring Low Background Cytotoxicity

The peptide's >17‑fold selectivity window (no hemolysis at 10 µM, no epithelial cytotoxicity at 20 µM) makes it suitable for extended‑culture P. falciparum growth‑inhibition assays, live‑cell imaging of infected erythrocytes, and co‑culture models where host‑cell health must be preserved [1]. Its lack of antibacterial and antifungal activity further ensures sterile‑culture compatibility.

Biophysical Stability and Formulation Feasibility Assessment for Peptide‑Based Antimalarials

The ICK scaffold's inherent thermal and proteolytic resilience, combined with the documented regioselective disulfide‑bond synthesis protocol, enables reproducible large‑scale production and formulation studies [1][2]. This positions PcFK2 as a reference standard for evaluating the stability and manufacturability of next‑generation knottin‑based antimalarial candidates.

Computational Target‑Based Screening and Pharmacophore Modeling

The confirmed high affinity for PFI1625c (top 4 of 20 screened antimalarial peptides) provides a validated protein target for structure‑based virtual screening campaigns and pharmacophore model construction [1]. Researchers can use PcFK2's docking pose and affinity fingerprint as a benchmark for scoring novel chemical entities against a clinically relevant Plasmodium target.

Quote Request

Request a Quote for Psalmopeotoxin-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.